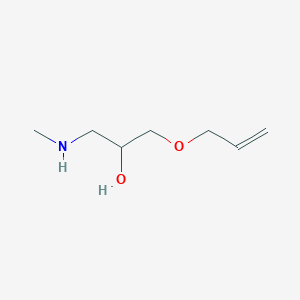

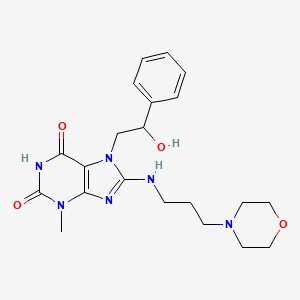

![molecular formula C22H18BrN3O3S2 B2503389 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide CAS No. 892256-19-8](/img/structure/B2503389.png)

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological properties. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including as radioligands for imaging, inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), and antagonists for receptors such as the 5-HT3 receptor.

Synthesis Analysis

The synthesis of quinoline derivatives can involve various strategies, including Pd-catalyzed couplings such as Suzuki, Sonogashira, and Stille reactions, as well as selective couplings at specific positions on the quinoline ring. For instance, the synthesis of 3-substituted quinoline-8-carboxamides was achieved by Pd-catalyzed couplings to 3-iodoquinoline-8-carboxamide, introducing diversity in the final step of the synthesis . Similarly, 2-substituted quinoline-8-carboxamides were prepared by selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline . These methods demonstrate the versatility and efficiency of modern synthetic chemistry in producing quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed by techniques such as X-ray crystallography and NMR spectroscopy. Intramolecular hydrogen bonds can be a key feature in maintaining the required pharmacophore conformation, as observed in the quinoline-8-carboxamides . Additionally, the HOMO and LUMO analysis can be used to determine charge transfer within the molecule, and NBO analysis can provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those involved in their synthesis. The reactivity of these compounds can be influenced by substituents on the quinoline ring, which can affect the potency and selectivity of the derivatives as inhibitors or antagonists. For example, substituents in the 2-position of quinoline-8-carboxamides increased potency against PARP-1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The molecular docking studies can provide insights into the binding affinity of these compounds to target proteins, suggesting their inhibitory activity. For instance, molecular docking of a quinoline derivative indicated potential inhibitory activity against PknB, which could lead to the development of new anti-tuberculosis agents .

科学的研究の応用

- Aleksandrov et al. (2020) detailed the synthesis and reactivity of a related compound, 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing its potential in forming various derivatives through electrophilic substitution reactions, highlighting the chemical versatility of such compounds (Aleksandrov et al., 2020).

Carbonic Anhydrase Inhibition

Notably, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. The compounds exhibited inhibition in the low to high nanomolar range, indicating potential as CA inhibitors, with implications in therapeutic applications and drug design.

- Thacker et al. (2019) synthesized a series of novel compounds and assayed their carbonic anhydrase inhibitory activity, providing insights into the therapeutic potential of these compounds in targeting specific CA isoforms (Thacker et al., 2019).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of derivatives of this compound have been explored, indicating their potential in treating infections caused by various microorganisms. This research avenue is crucial, given the ongoing need for new and effective antimicrobial agents.

- Li et al. (2019) discussed the synthesis of halomethylquinoline building blocks and their applications in creating structurally novel quinoline derivatives with in vitro anti-tubercular and anti-bacterial activities (Li et al., 2019).

- Foroumadi et al. (2005) synthesized and evaluated N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones for their antimicrobial activity, showing promise against various Gram-positive and Gram-negative bacteria (Foroumadi et al., 2005).

特性

IUPAC Name |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKUZBMJHUGOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

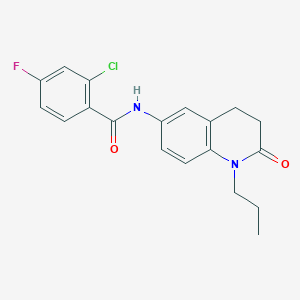

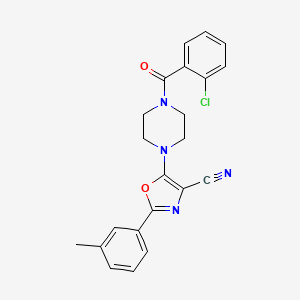

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

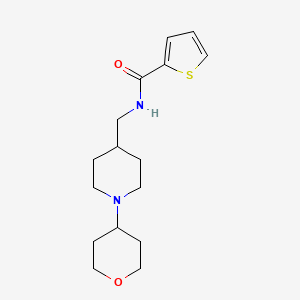

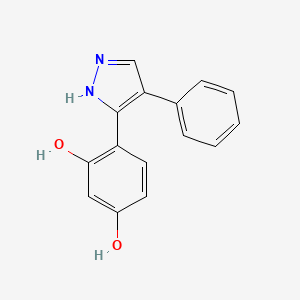

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)

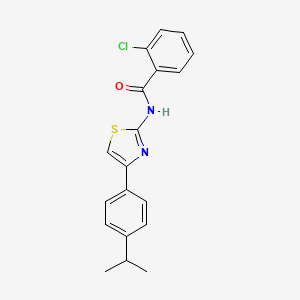

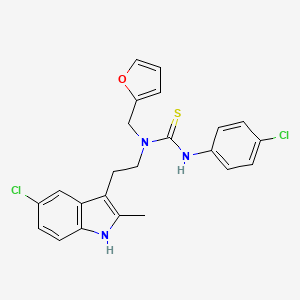

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)